4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule featuring a benzamide core substituted with an azepane sulfonyl group (azepane-1-sulfonyl) at the para position. The benzamide is linked to a 1,3,4-oxadiazole ring bearing a methoxymethyl (-CH2-OCH3) substituent.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-25-12-15-19-20-17(26-15)18-16(22)13-6-8-14(9-7-13)27(23,24)21-10-4-2-3-5-11-21/h6-9H,2-5,10-12H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVATPMLVUWRNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactionsThe final step involves the formation of the 1,3,4-oxadiazol-2-yl moiety, which can be achieved through cyclization reactions involving hydrazides and carboxylic acids under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted benzamides, and various derivatives of the oxadiazole moiety .
Scientific Research Applications
Medicinal Chemistry
The incorporation of the 1,3,4-oxadiazole moiety in drug design has been associated with various biological activities, including anti-inflammatory and antioxidant properties. Research indicates that derivatives of oxadiazoles can effectively modulate biological pathways involved in diseases such as cancer and neurodegenerative disorders .
Table 1: Biological Activities of Oxadiazole Derivatives
| Activity Type | Example Compounds | Mechanism of Action |
|---|---|---|
| Antioxidant | A3 (oxadiazole derivative) | Scavenging free radicals |
| Anti-inflammatory | Various oxadiazole derivatives | Inhibition of pro-inflammatory cytokines |
| Anticancer | Tiodazosin, Raltegravir | Targeting specific cancer cell pathways |
Neuropharmacology
Recent studies have explored the neuroprotective effects of oxadiazole compounds against seizure models. For instance, compound A3 demonstrated significant protective effects in pentylenetetrazole-induced epilepsy models by reducing oxidative stress and inflammation . This suggests that similar compounds like 4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide could also exhibit neuroprotective properties.
Case Study: Neuroprotective Effects
A study conducted on the efficacy of various oxadiazole derivatives showed that administering A3 at doses of 10 mg/kg and 30 mg/kg resulted in a marked reduction in seizure frequency and severity in animal models . This highlights the potential for developing therapeutic agents targeting neurological disorders.
Anti-Cancer Research
The unique structure of This compound positions it as a promising candidate for anti-cancer drug development. The benzamide structure is often associated with modulating targets involved in tumor growth and metastasis.
Table 2: Potential Anti-Cancer Mechanisms
| Mechanism | Description |
|---|---|
| Apoptosis Induction | Promoting programmed cell death in cancer cells |
| Inhibition of Cell Proliferation | Blocking pathways that lead to cancer cell division |
| Modulation of Signaling Pathways | Targeting specific receptors or enzymes involved in tumor progression |
Mechanism of Action
The mechanism of action of 4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The oxadiazole moiety may also play a role in binding to nucleic acids or other biomolecules, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The compound is compared to analogs with modifications in two key regions:
Sulfonamide group : Variations in the sulfonamide substituent influence target binding and pharmacokinetics.
Oxadiazole substituent : Modifications here affect electronic properties, solubility, and bioactivity.
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Properties
- Solubility : The methoxymethyl group in the target compound likely enhances aqueous solubility compared to analogs with aryl substituents (e.g., LMM5, HSGN-235).
- Metabolic Stability : Cyclic sulfonamides (e.g., azepane sulfonyl) are less prone to oxidative metabolism than linear analogs (e.g., diethylsulfamoyl in ).
Biological Activity
The compound 4-(azepane-1-sulfonyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel benzamide derivative featuring an azepane ring and a 1,3,4-oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 356.42 g/mol. The structure includes:
- An azepane ring which contributes to molecular stability.
- A sulfonyl group that enhances interaction with biological targets.
- A methoxymethyl group attached to the oxadiazole, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The oxadiazole moiety is known for its role in:
- Inhibiting growth factors and enzymes that contribute to tumor growth.
- Modulating protein interactions , which can lead to altered cellular functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives. The specific mechanisms through which these compounds exert their effects include:
- Inhibition of telomerase activity , which is crucial for cancer cell proliferation.
- Targeting histone deacetylases (HDAC) and other kinases that regulate cell cycle progression and apoptosis .
A comparative analysis of various 1,3,4-oxadiazole derivatives indicates that modifications in their structure can significantly enhance cytotoxicity against different cancer cell lines. For instance, compounds with specific substitutions have shown improved activity against breast and colon cancer cells.
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial activity. The mechanism involves:
- Disruption of microbial cell membranes.
- Inhibition of key metabolic pathways within bacterial cells.
In vitro studies have shown that certain derivatives exhibit potent activity against both gram-positive and gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Anticancer Efficacy : A study evaluated its effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values significantly lower than those observed for standard chemotherapeutics.
- Antimicrobial Assessment : Another study tested the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential for development into a therapeutic agent .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
